molecular formula C11H17NO B13075153 2-(Butan-2-yloxy)-5-methylaniline

2-(Butan-2-yloxy)-5-methylaniline

Cat. No.: B13075153
M. Wt: 179.26 g/mol
InChI Key: INFPQODUDMQSIF-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-5-methylaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atom in the amino group is substituted with a butan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-5-methylaniline typically involves the alkylation of 5-methylaniline with butan-2-yl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and butan-2-yl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(Butan-2-yloxy)-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Butan-2-yloxy)-4-methylphenylmethanamine: Similar structure but with a different substitution pattern on the aromatic ring.

    2-(Butan-2-yloxy)-4-methylaniline: Another isomer with the butan-2-yloxy group at a different position.

Uniqueness

2-(Butan-2-yloxy)-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-butan-2-yloxy-5-methylaniline

InChI

InChI=1S/C11H17NO/c1-4-9(3)13-11-6-5-8(2)7-10(11)12/h5-7,9H,4,12H2,1-3H3

InChI Key

INFPQODUDMQSIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C)N

Origin of Product

United States

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